molecular formula C18H19FN2O2 B2506567 2-(2-Fluorophenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone CAS No. 2034275-54-0

2-(2-Fluorophenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone

Cat. No. B2506567
CAS RN: 2034275-54-0
M. Wt: 314.36
InChI Key: QYWOMTSGKLKHOZ-UHFFFAOYSA-N
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Description

The compound "2-(2-Fluorophenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone" is a complex organic molecule that is likely to have significant biological activity given the presence of a fluorophenyl group, a pyridinyl ether moiety, and a piperidine ring within its structure. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer the properties and potential reactivity of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions that may include the formation of rings, attachment of functional groups, and the introduction of halogen atoms like fluorine. For instance, the synthesis of a related pyridine derivative was achieved using a one-spot three-component reaction at room temperature, yielding a product with a piperidine moiety . This suggests that the synthesis of the compound might also be feasible through a multi-component reaction strategy.

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various spectroscopic and crystallographic techniques. For example, the molecular structure of a fluorophenyl-containing compound was optimized using computational methods and confirmed by X-ray diffraction studies . The geometrical parameters of these molecules are typically in agreement with experimental data, indicating a reliable prediction of the molecular conformation . The presence of a fluorophenyl group and a piperidine ring is a common feature in these molecules, which could imply a similar structural conformation for the compound .

Chemical Reactions Analysis

The reactivity of such compounds is often investigated through their interactions with biological targets or their behavior in chemical reactions. For instance, molecular docking studies have suggested that fluorophenyl-containing compounds might exhibit inhibitory activity against certain enzymes, indicating potential as anti-neoplastic agents . Additionally, the reaction kinetics of a compound with piperidine and pyrrolidine bases in various solvents have been reported, which could provide insights into the reactivity of the nitrogen-containing ring in the compound of interest .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been explored through various analyses. The vibrational frequencies and assignments of similar molecules have been investigated both experimentally and theoretically, providing information on the stability of the molecule and the distribution of charge across the molecule . The HOMO and LUMO analysis of these compounds is used to determine the charge transfer within the molecule, which is crucial for understanding its reactivity . The molecular electrostatic potential (MEP) analysis reveals the regions of the molecule that are likely to participate in chemical reactions . Additionally, the first hyperpolarizability of these compounds has been calculated, which is relevant for applications in nonlinear optics .

Scientific Research Applications

Chemical Synthesis and Structure Analysis

The research on similar compounds, such as those involving fluorophenyl and piperidinyl groups, highlights the significance of hydrogen-bonding patterns in enaminones, showcasing the intricate molecular interactions that could be relevant to the study of 2-(2-Fluorophenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone. For instance, studies have demonstrated the bifurcated intra- and intermolecular hydrogen bonding between secondary amine and carbonyl groups in similar structures, establishing a six-membered hydrogen-bonded ring and leading to the formation of centrosymmetric dimers, which could be a point of interest in understanding the chemical behavior and applications of 2-(2-Fluorophenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone (Balderson et al., 2007).

Drug Metabolism and Interaction

Another aspect of research could involve understanding the metabolic pathways and interactions with cytochromes P450, akin to the biotransformation studies of prasugrel, a compound sharing a similar structure with the target molecule. These studies shed light on the metabolic conversion processes, identifying key enzymes involved and providing insights into potential drug-drug interactions, which might be relevant for compounds like 2-(2-Fluorophenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone (Rehmel et al., 2006).

Novel Synthesis Approaches

Research on the synthesis of related compounds, such as the versatile three-component coupling for the synthesis of pyrazolopyridines, offers valuable insights into novel synthetic pathways that could be applicable to 2-(2-Fluorophenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone. These methodologies provide a foundation for the development of combinatorial libraries, potentially facilitating the discovery of new applications for the compound (Almansa et al., 2008).

Spectroscopic Characterization and Cytotoxic Studies

The synthesis, spectroscopic characterization, and cytotoxic studies of similar compounds, involving detailed analysis using techniques such as IR, NMR, and MS studies, along with thermal stability assessments, offer a blueprint for the research on 2-(2-Fluorophenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone. Such studies are crucial for understanding the physical, chemical, and biological properties of the compound, paving the way for its application in various scientific fields (Govindhan et al., 2017).

properties

IUPAC Name

2-(2-fluorophenyl)-1-(3-pyridin-4-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2/c19-17-6-2-1-4-14(17)12-18(22)21-11-3-5-16(13-21)23-15-7-9-20-10-8-15/h1-2,4,6-10,16H,3,5,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYWOMTSGKLKHOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CC=CC=C2F)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorophenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone

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